Losartan 2-glucuronide
Overview
Description
Losartan 2-glucuronide is a metabolite of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension and diabetic nephropathy. This compound is formed when losartan undergoes glucuronidation, a process where glucuronic acid is added to the molecule, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of losartan 2-glucuronide involves the glucuronidation of losartanThe primary enzyme involved in this process is UGT1A1 .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. the synthesis of losartan itself involves several steps, including the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane .
Chemical Reactions Analysis
Types of Reactions
Losartan 2-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide conjugate, releasing the parent compound, losartan .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Conjugation: Enzymatic conditions involving uridine diphosphate-glucuronosyltransferases are required for the formation of this compound.
Major Products
Hydrolysis: The major product of hydrolysis is losartan.
Conjugation: The major product of conjugation is this compound.
Scientific Research Applications
Losartan 2-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of losartan in the body.
Drug Development: Understanding the metabolic pathways of losartan can aid in the development of new antihypertensive drugs.
Toxicology: Investigating the safety and potential side effects of losartan and its metabolites.
Mechanism of Action
Losartan 2-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite that facilitates the excretion of losartan from the body. Losartan works by blocking the angiotensin II receptor, preventing the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Comparison with Similar Compounds
Similar Compounds
Losartan: The parent compound, used to treat hypertension.
E-3174: An active metabolite of losartan that has a more potent effect on the angiotensin II receptor.
Uniqueness
Losartan 2-glucuronide is unique in that it is a major metabolite that aids in the excretion of losartan, whereas other metabolites like E-3174 have direct pharmacological effects .
Properties
IUPAC Name |
6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMQMUIOUSHGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.